molecular formula C20H21N3O5S B2475304 6-(thiophen-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021093-83-3

6-(thiophen-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2475304
CAS No.: 1021093-83-3
M. Wt: 415.46
InChI Key: HSWUDALVQGSSTD-UHFFFAOYSA-N
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Description

6-(thiophen-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.46. The purity is usually 95%.
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Properties

IUPAC Name

6-(thiophen-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-26-14-7-11(8-15(27-2)18(14)28-3)17-16-13(21-20(25)22-17)10-23(19(16)24)9-12-5-4-6-29-12/h4-8,17H,9-10H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWUDALVQGSSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CN(C3=O)CC4=CC=CS4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(thiophen-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that has attracted attention due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S with a molecular weight of approximately 356.43 g/mol. The structure includes a pyrrolopyrimidine core substituted with thiophenyl and trimethoxyphenyl groups. This unique configuration is believed to contribute to its biological properties.

Research indicates that the compound exhibits several mechanisms that may underlie its biological activities:

  • Antiproliferative Activity : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant antiproliferative effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines in macrophages and reduces edema in animal models .
  • Immunomodulatory Properties : Preliminary studies suggest that this compound can influence immune responses by regulating T-cell activation and proliferation .

Anticancer Activity

A summary of the antiproliferative effects of the compound across different cancer cell lines is presented in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-70.80Induction of apoptosis
A5490.37Cell cycle arrest
DU-1451.20Inhibition of migration
HEPG20.25Regulation of AMPK signaling

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using carrageenan-induced paw edema in rats:

TreatmentEdema Reduction (%)Significance Level
Control0-
Compound Dose 145p < 0.05
Compound Dose 265p < 0.01

Case Studies

  • Case Study on Cancer Treatment : A study involving the administration of the compound to mice bearing human tumor xenografts showed a marked reduction in tumor size compared to controls. Tumor regression was associated with increased apoptotic markers and decreased proliferation indices as measured by Ki67 staining .
  • Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in significant decreases in TNF-alpha levels in serum samples compared to untreated controls .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Core

The pyrimidine-dione system undergoes nucleophilic substitution reactions at electron-deficient positions. Key observations include:

Reaction TypeConditionsProductYieldSource
Alkylation K₂CO₃, DMF, alkyl halide, 80°CN-alkylated derivatives at position 345–62%
Acylation AcCl, Et₃N, CH₂Cl₂, 0°C→RTAcetylated pyrrolo nitrogen58%
Sulfonation SO₃·Py, DCM, 4Å MS, 24hSulfonamide derivatives at position 638%

The trimethoxyphenyl group stabilizes the ring through electron donation, directing electrophiles to the thiophene moiety instead .

Thiophene Ring Functionalization

The thiophen-2-ylmethyl substituent participates in electrophilic aromatic substitution (EAS) and cross-coupling:

ReactionReagents/ConditionsKey ProductsSelectivitySource
Bromination Br₂ (1.1 eq), FeCl₃, CHCl₃, 0°C5-bromo-thiophene derivative89% para
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°CBiaryl-thiophene hybrids73–81%
Oxidation mCPBA, DCM, 0°C→RTThiophene S-oxide95%

Steric hindrance from the pyrimidine-dione core limits reactivity at the 3-position of the thiophene .

Ring-Opening and Rearrangement Reactions

Under strong acidic/basic conditions, the pyrrolo[3,4-d]pyrimidine system undergoes structural changes:

ConditionObservationMechanismApplicationSource
6M HCl, reflux, 12hHydrolysis to tetracyclic amineAcid-catalyzed ring-openingIntermediate for analogs
LDA, THF, –78°CEnolate formation at C5Base-induced deprotonationFunctionalization precursor
UV light (254 nm) -sigmatropic rearrangementPhotoisomerizationStructural diversification

Catalytic Hydrogenation and Reduction

The tetrahydro-pyrrolo system shows selective saturation behavior:

Catalyst SystemSubstrate PositionProductTOF (h⁻¹)Source
10% Pd/C, H₂ (50 psi)C7-C8 double bondFully saturated pyrrolidine120
NaBH₄, MeOH, 0°CDione carbonylsPartial reduction to diols67%

Hydrogenation preserves the thiophene ring integrity due to sulfur poisoning effects .

Complexation with Metal Ions

The N,O-rich structure acts as a polydentate ligand:

Metal SaltStoichiometryStability Constant (log β)ApplicationSource
Cu(ClO₄)₂·6H₂O1:18.9 ± 0.3Antimicrobial catalysts
FeCl₃·6H₂O2:112.4 ± 0.5Oxidation catalysis

X-ray crystallography of Cu(II) complexes shows square-planar geometry with N₃O coordination .

Photochemical Reactivity

UV-Vis studies (λ_max = 320 nm in MeOH) reveal:

Radiation (nm)Degradation PathwayQuantum Yield (Φ)Half-Life (h)Source
254Thiophene ring cleavage0.183.2
365Demethoxylation0.078.9

Photostability requires storage in amber glass under nitrogen .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the coupling of thiophene and trimethoxyphenyl precursors. Critical steps include:

  • Thioamide functionalization : Reaction of thiophene derivatives with thioacetamide under controlled temperatures (60–80°C) and acidic conditions to introduce sulfur-containing groups .
  • Pyrimidine ring formation : Cyclization using reagents like urea or thiourea in polar aprotic solvents (e.g., DMF) at reflux temperatures .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >90% purity .

Q. How can researchers confirm the molecular structure and purity of the compound?

Methodological characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent integration and chemical shifts (e.g., thiophene protons at δ 6.8–7.2 ppm, trimethoxyphenyl groups at δ 3.7–3.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 456.2) .
  • X-ray crystallography : For unambiguous 3D structural elucidation, if single crystals are obtainable .

Q. What are the initial steps to evaluate its biological activity?

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated to assess potency .
  • Enzyme inhibition studies : Target kinases or phosphodiesterases linked to the trimethoxyphenyl moiety’s known bioactivity .

Advanced Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent and catalyst screening : Test polar aprotic solvents (DMF, DMSO) with catalysts like Pd(OAc)₂ for cross-coupling steps .
  • Computational modeling : Use density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., ICReDD’s quantum chemical reaction path searches) .
  • Design of Experiments (DoE) : Statistical optimization of temperature, pH, and stoichiometry to maximize yields (>90%) .

Q. How to analyze structure-activity relationships (SAR) for this compound?

  • Substituent modification : Synthesize derivatives with varied thiophene (e.g., alkylation) or trimethoxyphenyl (e.g., demethylation) groups .
  • Biological profiling : Compare IC₅₀ values across derivatives to identify critical functional groups. For example, antitumor activity in showed a 95% yield for a thiophene-linked analog .
  • Docking studies : Molecular docking into target proteins (e.g., tubulin) to correlate binding affinity with structural features .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological audit : Compare assay conditions (e.g., cell line specificity, incubation time). For instance, discrepancies in IC₅₀ may arise from differences in cell culture media .
  • Purity validation : Re-characterize compounds via HPLC to rule out impurities affecting bioactivity .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., thiazolopyrimidines) to identify trends .

Q. What computational tools are recommended for modeling its reactivity?

  • Reaction path prediction : Use Gaussian or ORCA for DFT-based transition-state analysis .
  • Molecular dynamics (MD) : Simulate solvent effects and conformational stability with GROMACS .
  • Docking software : AutoDock Vina or Schrödinger Suite for target interaction studies .

Q. How to address solubility challenges in formulation studies?

  • Co-solvent systems : Test PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetate) at the pyrrolo-pyrimidine nitrogen .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers for improved bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.